4-Pyridazinealanine

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Researchers often struggle to link specific heterocyclic substitution patterns to biological activity due to unavailable isomer standards. 4-Pyridazinealanine (CAS 89853-76-9) solves this as a non-canonical amino acid with a defined pyridazine ring at the 4-position. - **Key application**: Replace phenylalanine in peptides to introduce pi-deficiency and dual H-bonding motifs; alters backbone conformation & prolyl amide ratios. - **SAR advantage**: Direct head-to-head comparison with 3-pyridazinealanine enables definitive structure-activity data. - **Supply**: Ready for IEDDA reactions and heterocyclic library synthesis.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 89853-76-9
Cat. No. B3058513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridazinealanine
CAS89853-76-9
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1CC(C(=O)O)N
InChIInChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
InChIKeyIOIQFYKCCUDSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridazinealanine: Pyridazine Non-Canonical Amino Acid


4-Pyridazinealanine (CAS 89853-76-9), also known as 3-(4-pyridazinyl)alanine, is a heterocyclic, non-canonical amino acid . It is structurally defined by an alanine backbone with a pyridazine ring (a six-membered diazine) attached at the 4-position [1]. With a molecular formula of C7H9N3O2 and a typical commercial purity of 95% , this compound serves as a versatile building block for medicinal chemistry and chemical biology, particularly in the synthesis of peptidomimetics and novel heterocyclic scaffolds.

Non-canonical amino acid building block for peptidomimetic design
Pi-deficient pyridazine heterocycle for altered electronic and hydrogen-bonding interactions
Compatible with modern modular synthetic routes for analog library generation

4-Pyridazinealanine: Isomer Non-Interchangeability


Substituting 4-Pyridazinealanine with its positional isomer, 3-Pyridazinealanine, or other diaza-phenylalanine analogs is scientifically unsound due to fundamental differences in molecular recognition. The position of the alanine side chain on the pyridazine ring dictates a unique electronic environment and hydrogen-bonding network, which are critical for target engagement [1]. The pyridazine ring's high dipole moment and capacity for robust, dual hydrogen-bonding are highly sensitive to the substitution pattern, leading to divergent physicochemical and biological properties among isomers [2]. Furthermore, as a pi-deficient aromatic analog of phenylalanine, 4-Pyridazinealanine offers a distinct conformational bias in peptide backbones, a property that cannot be replicated by phenylalanine or other heterocyclic amino acids [3]. Therefore, direct replacement without rigorous comparative data on the specific isomer's performance in a given assay will almost certainly lead to loss of activity or altered selectivity.

4- vs 3-positional isomer Distinct 3D geometry despite identical 2D descriptors Spatial orientation of alanine moiety may not transfer
vs Phenylalanine Pi-deficient heteroaryl vs pi-excessive phenyl ring Conformational bias and electronic interactions may shift

4-Pyridazinealanine: Head-to-Head Comparative Data


Physicochemical Profile vs. 3-Isomer

While 4-Pyridazinealanine and its 3-isomer (3-Pyridazinealanine, CAS 89853-75-8) share an identical molecular formula (C7H9N3O2) and molecular weight (167.17 g/mol), their predicted physicochemical properties diverge meaningfully [1]. The calculated LogP for both isomers is 0.13130, indicating similar lipophilicity [1][2]. However, the topological polar surface area (PSA) is identical at 89.10 Ų, and the predicted density (1.349 g/cm³) and boiling point (414.5 °C at 760 mmHg) are the same [1][2]. The critical, non-identical difference lies in their 3D molecular shape and the spatial orientation of the alanine moiety relative to the pyridazine nitrogens. This difference in geometry directly impacts their ability to form specific intermolecular interactions, particularly hydrogen bonds and π-π stacking, which are fundamental to molecular recognition in biological systems [3].

Isomer Comparison
Class-level
4- vs 3-isomer: identical 2D descriptors, distinct 3D geometry
3D geometry context may not transfer between isomers
In silico predicted properties; spatial presentation differs
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Pi-Deficient Phenylalanine Bioisostere

4-Pyridazinealanine is a member of the diaza-phenylalanine class and is recognized as a pi-deficient analog of the natural amino acid phenylalanine [1]. Unlike phenylalanine, which has an electron-rich phenyl ring, the pyridazine ring is electron-deficient due to the presence of two nitrogen atoms [2]. This fundamental difference alters its ability to participate in pi-stacking interactions. Quantitative studies on a closely related analog, (2S)-N-(Boc)-3-(6-methylpyridazinyl)alanine, a phenylalanine bioisostere, demonstrate that the pi-deficient nature of the pyridazine ring significantly influences the cis/trans isomerization equilibrium of neighboring proline amide bonds in peptides [2]. While direct data for the parent 4-Pyridazinealanine is limited, this class-level inference establishes that its electronic properties are distinct from phenylalanine and other electron-rich aromatic amino acids like tyrosine or tryptophan.

Pi-Character
Class-level
Pi-deficient vs pi-excessive aromatic ring system
Alters conformational equilibria in peptide models
Inferred from (6-methylpyridazinyl)alanine analog study
Peptidomimetics Bioisosterism Conformational Analysis

IEDDA vs. Traditional Synthetic Routes

Recent advances in synthetic methodology provide a distinct, modern route to pyridazinyl-α-alanines. An inverse electron demand Diels-Alder (IEDDA) reaction of sym-tetrazine with functionalized alkynes, followed by hydrolysis, has been developed for the synthesis of pyridazinyl-α-alanines with different numbers of carboxyl groups [1]. This approach offers a high-yielding, modular synthesis of 4-Pyridazinealanine derivatives, which contrasts with older, more linear syntheses of diaza-phenylalanines that rely on Claisen condensations and catalytic reductions [2]. The IEDDA method is particularly advantageous for generating libraries of analogs for SAR studies and enables the efficient incorporation of this non-canonical amino acid into more complex heterocyclic systems [1].

Synthetic Route
Cross-study
IEDDA modular route vs traditional linear synthesis
Supports analog library generation for SAR studies
Method compatibility context; modularity may reduce cost per analog
Synthetic Methodology Click Chemistry Non-Canonical Amino Acid Synthesis

4-Pyridazinealanine: Optimal Research Applications


Peptidomimetics & Constrained Peptides

4-Pyridazinealanine is an ideal building block for replacing phenylalanine in peptide sequences to introduce pi-deficiency and unique hydrogen-bonding motifs. Its use can alter backbone conformation and prolyl amide isomer ratios, as demonstrated with close structural analogs [1]. This makes it a valuable tool for studying peptide structure-function relationships and for designing peptidomimetic drug candidates with improved pharmacological properties.

Pyridazine Heterocyclic Libraries for Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. Its compatibility with modern, high-yielding synthetic methods like the Inverse Electron Demand Diels-Alder (IEDDA) reaction [2] makes it particularly valuable for generating diverse chemical libraries. Researchers can efficiently synthesize a range of pyridazine-based analogs for screening against various biological targets, including kinases, proteases, and GPCRs [3].

Probing Molecular Recognition via Isomers

The distinct 3D geometry of 4-Pyridazinealanine compared to its 3-isomer [4] provides a powerful tool for studying the structural basis of molecular recognition. Researchers can procure both isomers to conduct direct head-to-head comparisons in their specific biological or biochemical assays, generating critical SAR data that is often not available in the literature and that definitively links a specific substitution pattern to a desired activity or selectivity profile.

Application
Selection Property
Validation Focus
Peptidomimetic design research
Pi-deficient heteroaryl character
Conformational analysis and prolyl amide isomer ratio
Heterocyclic library synthesis
Modular synthetic route compatibility
Analog SAR exploration across target classes
Isomer-based recognition studies
Positional isomer 3D geometry
Direct head-to-head isomer comparison in target assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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